3-(2-Fluoropyridin-3-yl)cyclohex-2-enone
Description
3-(2-Fluoropyridin-3-yl)cyclohex-2-enone is a fluorinated enaminone derivative featuring a cyclohexenone core substituted with a 2-fluoropyridin-3-yl group. The fluorine atom at the 2-position of the pyridine ring introduces electronic effects (e.g., electron-withdrawing character) that influence reactivity, solubility, and binding affinity in biological systems .
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
3-(2-fluoropyridin-3-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H10FNO/c12-11-10(5-2-6-13-11)8-3-1-4-9(14)7-8/h2,5-7H,1,3-4H2 |
InChI Key |
BVMLCSZXSIDYGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)C2=C(N=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Key Observations:
- KRS-5Me-4-F: Substitution with a 4-fluoroanilino group enhances anticonvulsant activity compared to non-fluorinated analogs, likely due to improved lipophilicity and metabolic stability .
- 3-(Pyridine-3-ylamino)cyclohex-2-enone: The amino linker introduces hydrogen-bonding capacity, which is absent in the fluoropyridinyl variant. This difference impacts its role as a synthetic intermediate in multicomponent reactions .
- (E)-3-(Pyridin-2-ylethynyl)cyclohex-2-enone oxime: The ethynyl spacer and oxime group confer metal-chelating properties, making it suitable for radiopharmaceutical applications (e.g., PET imaging ligands) .
Physicochemical Properties
| Compound Name | LogP (Predicted) | Melting Point (°C) | Solubility Trends |
|---|---|---|---|
| This compound | ~2.1* | Not reported | Moderate in polar solvents |
| KRS-5Me-4-F | ~2.8 | Not reported | Low aqueous solubility |
| 3-(Methylamino)cyclohex-2-enone | ~1.5 | 68–69 | High in polar solvents |
*Predicted using fragment-based methods. Fluorine reduces LogP compared to chlorinated analogs (e.g., KRS-5Me-3-Cl, LogP ~3.2) .
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